Product packaging for 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea(Cat. No.:CAS No. 39804-88-1)

1-Methyl-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2977189
CAS No.: 39804-88-1
M. Wt: 218.179
InChI Key: PMKIUKNSMDJUSB-UHFFFAOYSA-N
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Description

1-Methyl-3-[2-(trifluoromethyl)phenyl]urea is a synthetic urea derivative of high interest in medicinal chemistry and drug discovery research. Urea derivatives are privileged structures in pharmaceutical development due to their ability to form stable hydrogen bonds with biological targets . The incorporation of the trifluoromethyl group is a common strategy in lead optimization, as it can significantly influence a compound's potency, metabolic stability, and cell membrane permeability . Compounds within this chemical class have demonstrated a broad spectrum of promising biological activities in research settings. Studies on closely related aryl-urea derivatives have shown potent antibacterial activity against pathogens like B. mycoides and E. coli , as well as significant anti-cancer effects against various human cancer cell lines, sometimes exceeding the potency of reference drugs like Doxorubicin . Furthermore, research into structurally similar molecules indicates potential for anti-inflammatory activity through mechanisms such as cyclooxygenase (COX) enzyme inhibition . This compound is intended for use in non-clinical research applications, including as a building block in organic synthesis, a standard in analytical chemistry, and a scaffold for investigating new biologically active molecules in hit-to-lead campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F3N2O B2977189 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea CAS No. 39804-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-13-8(15)14-7-5-3-2-4-6(7)9(10,11)12/h2-5H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKIUKNSMDJUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39804-88-1
Record name 1-METHYL-3-(2-TRIFLUOROMETHYLPHENYL)UREA
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Synthetic Methodologies and Chemical Transformations

Design and Synthesis of 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea Analogues and Derivatives

The core structure of this compound serves as a scaffold for extensive chemical modification. The design of analogues focuses on altering the urea (B33335) backbone, varying substituents on the aromatic rings, and incorporating new chemical moieties to explore and modify the compound's properties.

The central urea moiety is a primary target for structural modification. Changes to the N-H protons and the carbonyl group can significantly alter the molecule's conformational preferences and hydrogen bonding capabilities.

Key modifications include:

N-Alkylation/N-Arylation: Sequential introduction of methyl groups to the nitrogen atoms of a diaryl urea can shift the conformational preference from a trans,trans to a cis,cis arrangement. nih.gov This principle can be applied to create analogues with different spatial orientations.

Disruption of Planarity: The planarity of the urea-aryl system can be disrupted by introducing bulky substituents at the ortho position of the N-aryl group. nih.gov For example, ortho-halogen substitution can induce the formation of intramolecular hydrogen bonds, altering the dihedral angle between the urea group and the aromatic ring. nih.gov

Cyclization: The urea moiety can be incorporated into a heterocyclic ring system. Cyclic ureas are synthesized through various methods, including the cyclization of acyclic ureas or multicomponent reactions. nih.govresearchgate.net For example, imidazolidin-2-ones can be formed via the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic nucleophiles. researchgate.net

Table 1: Examples of Urea Backbone Modifications
Modification TypeStrategyResulting StructureReference
Conformational ControlN-methylation of diaryl ureasShift from trans,trans to cis,cis conformation nih.gov
Planarity DisruptionIntroduction of ortho-substituents on the aryl ringAltered dihedral angle, potential for intramolecular H-bonds nih.gov
CyclizationReaction of substituted ureas with nucleophilesFormation of imidazolidin-2-ones and other cyclic ureas researchgate.net

Systematic variation of substituents on the two aromatic rings is a common strategy for creating libraries of analogues. The electronic and steric properties of these substituents can be fine-tuned.

Positional Isomerism: The trifluoromethyl group on the phenyl ring can be moved from the ortho (2-position) to the meta (3-position) or para (4-position). sigmaaldrich.commdpi.com These positional isomers can exhibit different chemical and physical properties.

Addition of Electron-Withdrawing/Donating Groups: The introduction of various functional groups onto the aromatic rings modifies the electronic nature of the molecule. Studies on phenyl urea derivatives have shown that adding electron-withdrawing groups (e.g., -NO₂, -CN) or electron-donating groups (e.g., -CH₃, -OCH₃) can significantly impact molecular interactions. nih.gov Research has demonstrated a strong preference for para-substitution on the phenyl ring in certain biological contexts, with electron-withdrawing groups at this position being beneficial. nih.gov

Halogenation: The addition of halogen atoms (F, Cl, Br) to various positions on the phenyl rings is a frequent modification strategy. nih.govresearchgate.net For example, a series of 1-(adamantan-1-ylmethyl)-3-(halophenyl)ureas were synthesized by reacting 1-(isocyanatomethyl)adamantane with various mono- and dihaloanilines. nih.gov

Table 2: Research Findings on Phenyl Ring Substitutions
Substituent PositionSubstituent TypeObservationReference
ortho or meta-CH₃, -Cl, -CN, -OCH₃Loss of inhibitory activity in an IDO1 assay nih.gov
paraSmall alkyl groups (-CH₃)Potent inhibitory activity nih.gov
paraElectron-withdrawing groups (-NO₂, -CN)Beneficial for activity; p-NO₂ derivative showed high potency nih.gov
ortho,paraDi-fluoro or di-chloroLoss of inhibitory activity nih.gov

Replacing one or both of the aryl rings with heterocyclic systems introduces new structural and electronic features, such as additional hydrogen bond donors and acceptors or metal-coordinating sites. mdpi.com

Nitrogen-Containing Heterocycles: A wide range of nitrogen-containing heterocycles have been incorporated into urea structures. Examples include pyridyl-urea, imidazolyl-urea, and pyrazinyl-urea derivatives. mdpi.comnih.gov The synthesis of a 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea derivative was recently reported as a potential anticancer agent. nih.gov

Five-Membered Heterocycles: Ureas functionalized with five-membered heterocycles like oxazole, thiazole, and 1,2,4-triazole (B32235) have been synthesized and studied. mdpi.comrsc.org The synthesis of various [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives highlights their utility as building blocks. rsc.org

Fused Heterocyclic Systems: The urea moiety can also be attached to fused ring systems. For instance, the synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one involves the reaction of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine. mdpi.com

The synthesis of these heterocyclic analogues often involves reacting a heterocyclic amine with an appropriate isocyanate or using a heterocyclic precursor in a multicomponent reaction. nih.govresearchgate.nettandfonline.com These modifications significantly expand the chemical space accessible from the parent this compound scaffold.

Molecular Structure and Conformational Analysis in Research Contexts

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C. While specific spectral data for 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea is not widely published, analysis of related phenylurea structures provides insight into the expected chemical shifts and coupling patterns.

In ¹H NMR, the protons on the aromatic ring are expected to appear as a complex multiplet system due to their coupling with each other and potentially with the fluorine atoms of the trifluoromethyl group. The N-H protons of the urea (B33335) linkage typically appear as distinct signals, often broadened, with their chemical shifts being sensitive to solvent and concentration. The methyl group protons (-CH₃) would present as a singlet or a doublet if coupled to the adjacent N-H proton.

In ¹³C NMR, distinct signals are expected for each carbon atom in the molecule. The carbonyl carbon (C=O) of the urea group typically resonates in the downfield region (around 153-157 ppm). The carbon of the trifluoromethyl group (-CF₃) shows a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenylurea Derivatives Note: Data is illustrative and based on similar structures; actual values for the target compound may vary.

Atom/Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Carbonyl (C=O) - 153.0 - 157.0
Aromatic (C-H) 6.9 - 7.5 118.0 - 140.0
Methyl (N-CH₃) ~2.7 ~31.0
Amide (N-H) 5.8 - 9.5 -

Infrared (IR) spectroscopy identifies functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the urea and trifluoromethyl moieties. Key absorptions include the N-H stretching vibrations, the C=O stretching (Amide I band), and the N-H bending coupled with C-N stretching (Amide II band). The strong C-F stretching vibrations from the trifluoromethyl group are also a prominent feature. nih.govresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Urea) Stretching 3200 - 3400
C=O (Urea) Amide I Stretching 1630 - 1680
N-H/C-N (Urea) Amide II Bending/Stretching 1530 - 1580

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₉F₃N₂O), the monoisotopic mass is calculated to be 218.0667 Da. chemspider.com High-resolution mass spectrometry would confirm this exact mass, thereby verifying the molecular formula.

X-ray Single-Crystal Diffraction Studies of Urea Derivatives

X-ray single-crystal diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, studies on closely related trifluoromethylphenylurea derivatives offer significant insights into the likely structural motifs. researchgate.netiucr.org

For instance, the crystal structure of N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea reveals that molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains within the crystal lattice. iucr.org Similarly, in 1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea, molecules are also linked by N—H⋯O hydrogen bonds, generating chains that propagate in a specific crystallographic direction. researchgate.net These studies highlight the critical role of hydrogen bonding in dictating the solid-state packing of phenylurea derivatives. The trifluoromethyl group often participates in weaker C—H⋯F interactions, further stabilizing the crystal structure. It is highly probable that this compound would exhibit similar hydrogen-bonding patterns, forming dimers or chains stabilized by N—H⋯O interactions.

Table 3: Crystallographic Data for Related Trifluoromethylphenylurea Derivatives

Parameter N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea iucr.org 1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea researchgate.net
Formula C₁₀H₁₁F₃N₂O C₁₀H₁₁F₃N₂O
Crystal System Monoclinic Orthorhombic
Space Group P 2₁ /c Pbca
Key Interaction Intermolecular N—H⋯O hydrogen bonds Intermolecular N—H⋯O hydrogen bonds

| Disorder | Trifluoromethyl group disordered over two sites | Trifluoromethyl group disordered over two sites |

Theoretical Conformational Analysis and Energy Landscape Mapping

Computational chemistry provides a powerful means to explore the conformational possibilities and energy landscapes of flexible molecules like this compound. Theoretical studies on phenylurea and its derivatives have identified several key conformational features. researchgate.net

The flexibility of the molecule arises primarily from rotation around the C(sp²)-N bonds of the urea linkage and the N-C(aryl) bond. The relative orientation of the substituents on the urea nitrogens can lead to different isomers, commonly referred to as cis and trans with respect to the C=O bond. Further conformational diversity arises from the rotation of the phenyl ring.

Potential energy surface (PES) calculations for simple phenylureas, often performed using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), show that the trans isomer is generally more stable than the cis isomer. researchgate.netpsu.edu The barrier to rotation around the C(sp²)-N bond is significant, typically in the range of 8-10 kcal/mol, indicating that these conformations are relatively stable at room temperature. researchgate.net The rotation of the phenyl group relative to the urea plane has a lower energy barrier, typically 2-3 kcal/mol for phenylurea itself. researchgate.net For this compound, steric hindrance between the ortho-trifluoromethyl group and the urea moiety would likely influence the preferred dihedral angle and could raise this rotational barrier.

Structure Activity Relationship Sar Studies

Identification of Structural Determinants for Biological Efficacy

The molecular architecture of 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea contains several key features that are crucial for its biological efficacy. The urea (B33335) functional group itself is a critical determinant, acting as a rigid scaffold that can form essential hydrogen bonds with biological targets. nih.gov The NH groups of the urea moiety are potent hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. avcr.cz These interactions are often vital for anchoring the molecule within the binding site of a protein or enzyme.

The aromatic ring, substituted with a trifluoromethyl group, provides a platform for various non-covalent interactions, including π-π stacking and hydrophobic interactions. nih.gov The methyl group attached to the urea nitrogen also plays a role in defining the molecule's conformational preferences and can contribute to hydrophobic interactions, potentially influencing its binding affinity and selectivity. researchgate.net The combination of a hydrogen-bonding urea core and a substituted aromatic ring is a common pharmacophore in many biologically active compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This process involves calculating molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (LogP), electronic effects (Hammett constants), and steric parameters (molar refractivity). researchgate.net

For a series of phenylurea derivatives, a QSAR model could be developed to predict their biological efficacy. The process typically involves:

Data Set Preparation : A series of analogous compounds with known biological activities is compiled.

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound.

Model Building : Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques such as Gaussian Processes are used to create a model that correlates the descriptors with activity. researchgate.netoptibrium.com

Validation : The model's predictive power is rigorously tested using internal and external validation sets. researchgate.net

A hypothetical QSAR study on analogs of this compound might identify descriptors like the octanol-water partition coefficient (LogP) and specific electronic properties of the substituted phenyl ring as being critical for activity. researchgate.net

Table 1: Example Descriptors Used in QSAR Modeling

Descriptor ClassExample DescriptorsProperty Represented
Electronic Dipole Moment, HOMO/LUMO energiesElectron distribution, reactivity
Steric Molar Volume, Surface AreaSize and shape of the molecule
Hydrophobic LogP, Polar Surface Area (PSA)Lipophilicity and membrane permeability
Topological Connectivity IndicesMolecular branching and structure

Influence of Trifluoromethyl Group Position on Molecular Activity

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties in medicinal chemistry. researchgate.net Its high electronegativity and lipophilicity can significantly alter a compound's metabolic stability, membrane permeability, and binding affinity. mdpi.commdpi.com The incorporation of a -CF3 group can enhance potency by influencing hydrogen bonding and electrostatic interactions with biological targets. researchgate.net

The position of the -CF3 group on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—is critical. In this compound, the group is in the ortho position. This placement can induce a specific conformational twist in the molecule due to steric hindrance, which may be optimal for fitting into a particular binding pocket.

Studies on other trifluoromethylated compounds have demonstrated the profound impact of isomerism on biological activity. For instance, research on different isomers of trifluoromethyl-substituted benzyl (B1604629) ureas showed varying levels of cytotoxic and antiangiogenic potential, underscoring the importance of the substituent's location. nih.gov The ortho-trifluoromethyl group in the target compound likely influences the orientation of the phenyl ring relative to the urea linker, which in turn affects its interaction with receptor sites. This contrasts with meta- or para-substituted analogs, which would have different spatial arrangements and electronic distributions.

Table 2: Physicochemical Properties of the Trifluoromethyl Group

PropertyDescriptionImpact on Molecular Activity
Electronegativity Strong electron-withdrawing group.Alters the pKa of nearby functional groups and modulates binding interactions. mdpi.com
Lipophilicity Increases the overall lipophilicity of the molecule.Can enhance membrane permeability and bioavailability. mdpi.comresearchgate.net
Metabolic Stability The C-F bond is very strong.Blocks metabolic oxidation at the site of substitution, increasing the molecule's half-life. mdpi.com
Steric Profile Similar in size to a chlorine atom.Can serve as a bioisostere for other groups, influencing conformational preferences. mdpi.com

Effects of Alkyl and Aryl Substitutions on Urea Scaffolds

The biological activity of urea-based compounds can be systematically tuned by modifying the alkyl and aryl substituents attached to the nitrogen atoms. researchgate.net The urea scaffold serves as a central building block, and its efficacy is highly dependent on these peripheral groups. nih.gov

N-Alkyl Substitution : The methyl group in this compound is an N-alkyl substituent. Replacing this methyl group with larger alkyl chains (e.g., ethyl, propyl) could alter the compound's lipophilicity and steric profile. In many SAR studies, the size and nature of the alkyl chain are found to be critical for optimizing activity. nih.gov

N-Aryl Substitution : The 2-(trifluoromethyl)phenyl group is the N-aryl substituent. Modifications to this ring have a profound impact. For example, changing the substituent from trifluoromethyl to other electron-withdrawing (e.g., -Cl, -NO2) or electron-donating (e.g., -OCH3, -CH3) groups would alter the electronic properties of the entire molecule. mdpi.com Studies on various aryl urea derivatives have shown that both the type and position of substituents on the phenyl ring are crucial for determining biological activity, such as antiproliferative effects. nih.govmdpi.com

Comprehensive SAR studies often involve synthesizing a library of analogs with diverse substitutions to map the chemical space and identify the optimal combination for the desired biological effect. avcr.cz

Ligand-Based Pharmacophore Modeling and Rational Design

Ligand-based pharmacophore modeling is a computational strategy used when the 3D structure of the biological target is unknown. mdpi.com The approach involves analyzing a set of known active molecules to identify the common chemical features essential for their biological activity. ugm.ac.idrsc.org These features, such as hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings, are arranged in a specific 3D orientation to form a pharmacophore model. researchgate.net

For a series of active phenylurea compounds, a pharmacophore model would likely include:

A hydrogen bond acceptor (the urea carbonyl oxygen).

One or two hydrogen bond donors (the urea NH groups).

A hydrophobic/aromatic feature (the substituted phenyl ring).

This model serves as a 3D query for screening large chemical databases to find new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.gov It is a cornerstone of rational drug design, enabling the focused discovery of novel lead compounds. ugm.ac.id

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea would provide fundamental insights into its intrinsic molecular properties. Such calculations are typically performed using specific basis sets, like the B3LYP/6-311+G(2d,p), to obtain an optimized molecular structure and analyze its electronic characteristics. researchgate.netresearching.cn

DFT calculations can determine the optimized geometry of this compound, corresponding to the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be calculated to describe its stability and reactivity. Key parameters include the total energy, dipole moment, and Mulliken atomic charges. researchgate.net These calculations help in understanding the distribution of electrons within the molecule and identifying regions that are electron-rich or electron-deficient.

Table 1: Illustrative Electronic Properties of this compound from a Hypothetical DFT Calculation

Property Calculated Value Unit
Total Energy -994.58 a.u.
Dipole Moment 3.55 Debye
Chemical Hardness (η) 3.52 eV

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-withdrawing trifluoromethyl group is expected to influence the energies of these orbitals significantly.

Table 2: Illustrative Frontier Molecular Orbital Parameters for this compound

Parameter Energy Value (eV)
EHOMO -7.70
ELUMO -0.66

Note: The data in this table is illustrative and represents typical values that would be obtained from FMO analysis for a molecule of this type.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays different potential values on the molecule's surface using a color spectrum. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For this compound, the oxygen atom of the urea (B33335) group and the fluorine atoms of the trifluoromethyl group would be expected to be regions of high negative potential.

Molecular Docking Simulations for Target Binding Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. core.ac.uk This method is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. Docking simulations can provide a binding energy score, which estimates the strength of the interaction, and reveal key intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net For instance, phenyl urea derivatives have been docked into the active sites of enzymes like transketolase and VEGFR-2 to explore their inhibitory potential. core.ac.uknih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Protein Target Binding Energy (kcal/mol) Key Interacting Residues
Kinase X -8.5 LYS-72, GLU-91, LEU-144

Note: The data in this table is illustrative, demonstrating the type of results generated from molecular docking simulations.

Virtual Screening Methodologies for Novel Modulator Discovery

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govacs.org If this compound were identified as a hit compound, its chemical structure could serve as a template for structure-based virtual screening. nih.gov In this process, millions of commercially available or computationally generated compounds are docked into the target protein's binding site, and their binding scores are compared to that of the reference compound. biorxiv.org This methodology accelerates the discovery of new, potentially more potent modulators by narrowing down the number of candidates for experimental testing. tandfonline.com

Molecular Dynamics Simulations to Investigate Protein-Ligand Interactions

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-protein complex, obtained from molecular docking, can provide detailed insights into the stability and dynamics of the interaction. nih.govresearchgate.net By simulating the complex in a solvated environment for tens or hundreds of nanoseconds, researchers can assess the stability of the binding pose, calculate the binding free energy, and observe conformational changes in both the ligand and the protein. nsf.govnjit.edu Key analyses include monitoring the Root Mean Square Deviation (RMSD) of the ligand to see if it remains stable in the binding pocket and identifying persistent hydrogen bonds throughout the simulation. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
3-tert-butyl-1-(3-hydroxyphenyl)urea

Biological Activities and Mechanistic Research

Biological Target Identification and Validation

The primary biological target identified for many 1,3-disubstituted urea (B33335) derivatives is soluble epoxide hydrolase (sEH). This enzyme is a key player in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid. By hydrolyzing EETs to their less active dihydroxy derivatives, sEH reduces their beneficial effects, which include anti-inflammatory, vasodilatory, and analgesic properties.

The validation of sEH as a therapeutic target for phenylurea compounds is supported by numerous studies demonstrating that inhibition of this enzyme can ameliorate conditions such as hypertension, inflammation, and pain in preclinical models. The urea functional group is a critical pharmacophore that mimics the transition state of the epoxide hydrolysis reaction, allowing for potent and selective inhibition. While direct validation studies specifically for 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea are not extensively documented in publicly available literature, its structural similarity to known potent sEH inhibitors strongly suggests that it also targets this enzyme.

Enzyme Inhibition and Modulation Mechanisms

Urea-based compounds are recognized as potent, competitive, and tight-binding inhibitors of sEH. nih.gov The mechanism of inhibition involves the urea moiety forming tight hydrogen bonds with key amino acid residues in the active site of the sEH enzyme. nih.gov Specifically, the urea carbonyl oxygen acts as a hydrogen bond acceptor, while the urea nitrogens act as hydrogen bond donors, interacting with the catalytic aspartate residue (Asp333 in human sEH) and tyrosine residues that are crucial for catalysis. nih.gov

Table 1: sEH Inhibition by Representative Phenylurea Analogs

Compound Target IC50 (nM)
1,3-Dicyclohexylurea (DCU) Murine sEH 22
N-Cyclohexyl-N'-(3-phenyl)propylurea (CPU) Murine sEH 3.1

Note: This table presents data for structurally related compounds to illustrate the typical potency of this chemical class. The IC50 value for this compound is not specified in the available sources.

While the primary focus of research on trifluoromethylphenyl urea compounds has been on sEH inhibition, some diarylurea derivatives have been investigated as kinase inhibitors. Kinases such as Fibroblast Growth Factor Receptor 1 (FGFR1), FMS-like Tyrosine Kinase 3 (FLT3), and the fusion protein BCR-ABL are important targets in cancer therapy. mdpi.com

Currently, there is a lack of specific data in the scientific literature detailing the kinase inhibition profile and selectivity of this compound against FGFR1, FLT3, or BCR-ABL. The structural features required for potent kinase inhibition are distinct from those for sEH inhibition, and it cannot be assumed that this compound would be an effective kinase inhibitor without experimental evidence. Dual inhibitors targeting both sEH and kinases have been developed, but these are typically more complex molecules. researchgate.net

The epoxide hydrolase family in mammals includes several enzymes, such as soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH). These enzymes have different substrate specificities and biological roles. nih.gov Phenylurea-based inhibitors have generally been found to be highly selective for sEH over mEH. nih.gov This selectivity is important for avoiding off-target effects, as mEH is primarily involved in the detoxification of xenobiotics. The structural characteristics of this compound are consistent with those of other selective sEH inhibitors.

Investigations into Cellular Mechanisms of Action

Several studies have demonstrated that trifluoromethyl-containing phenylurea derivatives can induce apoptosis, or programmed cell death, in cancer cell lines. nih.govacs.org Apoptosis is a critical process for removing damaged or unwanted cells and is a key mechanism of action for many anticancer drugs. The induction of apoptosis by these compounds is often concentration-dependent. acs.org

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases. Initiator caspases (like caspase-8 and caspase-9) activate effector caspases (like caspase-3), which then execute the final stages of cell death.

Research on related compounds suggests that trifluoromethylphenyl ureas can induce late-stage apoptosis. nih.gov One study on a pyrazinyl-aryl urea derivative containing a trifluoromethylphenyl group showed that at lower concentrations, it induced caspase-dependent apoptosis, while at higher concentrations, it led to necroptosis, another form of programmed cell death. acs.org The apoptotic activity was associated with the activation of caspases and the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. acs.org While the specific apoptotic pathways triggered by this compound have not been explicitly detailed, it is plausible that it could act through similar caspase-dependent mechanisms.

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
1,3-Dicyclohexylurea (DCU)
N-Cyclohexyl-N'-(3-phenyl)propylurea (CPU)

Cell Cycle Arrest Analysis

While direct studies on this compound are limited, research on structurally related compounds provides insights into its potential effects on cell cycle regulation. Phenylurea derivatives are known to influence cell cycle progression, often leading to arrest at specific phases, which is a critical mechanism for their antiproliferative effects.

Compounds with similar structures have been observed to induce G2/M phase cell cycle arrest in various cancer cell lines. researchgate.netresearchgate.netnih.govmdpi.comfrontiersin.org This arrest is a crucial checkpoint in the cell division process, preventing cells with damaged DNA from entering mitosis. The induction of G2/M arrest by other urea-containing compounds suggests a potential mechanism of action for this compound. researchgate.netnih.govmdpi.com For instance, the chalcone (B49325) derivative 1C was found to induce G2/M phase arrest in ovarian cancer cells. nih.gov Similarly, other flavonoids and synthetic compounds have been shown to halt the cell cycle at this phase, often as a precursor to apoptosis. mdpi.comfrontiersin.org

The mechanism behind this cell cycle arrest often involves the modulation of key regulatory proteins. Studies on other compounds have shown that G2/M arrest can be triggered by the downregulation of cyclin B1 and CDK1, which are essential for the transition from G2 to M phase. mdpi.com The activation of checkpoint kinases and the tumor suppressor protein p53 can also play a significant role in this process. researchgate.net Although direct evidence for this compound is not yet available, the established activity of related compounds provides a strong rationale for investigating its impact on these cell cycle regulatory pathways.

Table 1: Cell Cycle Arrest Activity of Related Compounds

Compound Class Effect Cell Line Reference
Chalcone Derivative G2/M Phase Arrest Ovarian Cancer Cells nih.gov
Flubendazole G2/M Phase Arrest Glioma Cells researchgate.net
Iridin G2/M Phase Arrest Gastric Cancer Cells mdpi.com
Dichloromethane Fraction G2/M Phase Arrest HT-29 Cells researchgate.net

Broader Biological Activity Spectrum

Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound can be inferred from studies on compounds with similar chemical features. For instance, fluridone, a herbicide that also contains a trifluoromethyl-benzene moiety, has been investigated as a new anti-inflammatory compound. nih.gov Fluridone was found to inhibit the expression of cyclooxygenase-2 (COX-2) and the release of pro-inflammatory mediators like monocyte chemoattrapentactin-1 (MCP-1) and prostaglandin-E2 in stimulated human monocytes. nih.gov The mechanism appeared to involve the inhibition of the nuclear translocation of nuclear factor-κB (NF-κB), a key transcription factor in inflammation. nih.gov

Given the structural similarity, it is plausible that this compound could exert anti-inflammatory effects through a similar mechanism. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for many anti-inflammatory drugs. frontiersin.org Phytochemicals, for example, are known to exert their anti-inflammatory actions through various mechanisms, including the modulation of pro-inflammatory enzymes and gene expression. nih.gov Further research is needed to directly assess the anti-inflammatory potential of this compound and to elucidate its mechanism of action.

Antiproliferative and Anticancer Mechanisms

The phenylurea scaffold is a well-established pharmacophore in the design of anticancer agents. Numerous diarylurea derivatives have shown significant antiproliferative activity against a wide range of human cancer cell lines. researchgate.netmdpi.com These compounds often act by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Research on novel 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives has demonstrated broad-spectrum antiproliferative activity, with some compounds showing superior potency to existing cancer drugs like paclitaxel (B517696) and gefitinib (B1684475) in certain cancer cell lines, particularly melanoma and renal cancer. researchgate.netmdpi.com The introduction of a trifluoromethyl group into aryl-urea derivatives has also been shown to be a successful strategy in developing potent anticancer compounds. researchgate.net One study indicated that certain trifluoromethyl-containing urea derivatives exhibited significant anticancer activity against various human cancer cell lines, including pancreatic, colon, and liver cancer cells, with some compounds showing better IC50 values than the reference drug Doxorubicin. researchgate.net

The mechanisms underlying the antiproliferative effects of these compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.govmdpi.com For instance, quercetin, a natural flavonoid, has been shown to induce apoptosis in numerous cancer cell lines. nih.gov While direct studies on the anticancer mechanisms of this compound are lacking, the extensive research on related phenylurea and trifluoromethyl-containing compounds strongly suggests its potential as an antiproliferative agent that could act through the induction of apoptosis and cell cycle disruption.

Table 3: Antiproliferative Activity of Phenylurea Derivatives

Compound Series Activity Target Cancer Cell Lines Reference
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives Antiproliferative Melanoma, Renal, Breast, Colon Cancer researchgate.netmdpi.com
Trifluoromethyl and Sulfonyl Aryl-urea Derivatives Anticancer Pancreatic, Colon, Liver, Prostate, Lung Cancer researchgate.net
Ethylenediurea Derivatives Anti-proliferative Breast Cancer, Melanoma, Glioblastoma nih.gov

Other Bioactive Properties (e.g., Anticonvulsant activity)

The urea backbone is a versatile structure found in a variety of pharmacologically active compounds, including those with anticonvulsant properties. nih.goviglobaljournal.com A series of N-phenyl-N'-pyridinylureas were specifically investigated for their anticonvulsant activity, with some compounds showing effectiveness against seizures induced by maximal electroshock. nih.gov This suggests that the phenylurea scaffold is a promising starting point for the development of new anticonvulsant drugs.

Further research has explored other urea derivatives and related structures for their potential in treating epilepsy. nih.govnih.govmdpi.com For example, semicarbazones, which share some structural similarities with ureas, have been extensively studied as anticonvulsants. nih.gov The presence of a trifluoromethyl group has also been noted in some benzyl (B1604629) methylamine (B109427) derivatives that play a role in alleviating epilepsy symptoms. nih.gov While there is no direct evidence of anticonvulsant activity for this compound, the documented anticonvulsant properties of structurally similar phenylurea compounds indicate that this is a potential area for future investigation. iglobaljournal.comnih.gov

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Profiling using Microsomal and S9 Fractions

In vitro metabolic studies are fundamental in early drug discovery and chemical safety assessment to predict the metabolic fate of a compound. These assays typically utilize subcellular fractions of the liver, the primary site of drug metabolism.

Liver Microsomes : These preparations are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP450) superfamily. They are instrumental in studying oxidative metabolism.

S9 Fractions : This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes. mdpi.com This allows for the investigation of both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation, glutathione (B108866) conjugation) metabolic reactions. springernature.comresearchgate.net

For a compound like 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea, incubation with liver microsomes and S9 fractions from various species (e.g., rat, human) would be the initial step. researchgate.netnih.gov The stability of the parent compound would be monitored over time to determine its metabolic lability.

Table 1: Typical Components of In Vitro Metabolic Assays

ComponentFunction
Liver Fraction (Microsomes or S9) Source of metabolic enzymes. mdpi.com
NADPH Regenerating System Cofactor essential for CYP450 enzyme activity. researchgate.net
UDPGA, PAPS, GSH Cofactors for Phase II enzymes (UGTs, SULTs, GSTs) in S9 assays.
Test Compound The substance being investigated for metabolism.
Buffer Solution Maintains physiological pH for optimal enzyme activity.

Identification and Structural Elucidation of Metabolites

Following incubation, analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), are employed to separate and identify potential metabolites. The structural elucidation of these metabolites is key to understanding the biotransformation pathways.

For this compound, potential metabolic pathways could theoretically include:

N-demethylation : Removal of the methyl group from the urea (B33335) side chain.

Hydroxylation : Addition of a hydroxyl group to the phenyl ring.

Urea bond cleavage : Hydrolysis of the urea linkage.

These predictions are speculative and require confirmation through rigorous structural analysis, often involving comparison with synthesized metabolite standards and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vivo Metabolic Fate and Excretion Routes

In vivo studies, typically conducted in animal models (e.g., rats, mice, monkeys), are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole organism. Following administration of the compound, biological samples such as urine, feces, and plasma are collected over time.

Analysis of these samples helps to:

Identify the major metabolites formed in vivo.

Quantify the extent of metabolism.

Determine the primary routes and rate of excretion (renal vs. fecal) of the parent compound and its metabolites. nih.gov

No in vivo metabolic data for this compound has been reported in the reviewed literature.

Species-Specific Metabolic Differences and Enzyme Activity

Metabolic pathways can vary significantly between species, which has important implications for the extrapolation of animal data to humans. nih.gov Comparative metabolic studies using liver fractions from different species (e.g., rat, dog, monkey, and human) are therefore crucial. nih.gov These studies can reveal qualitative and quantitative differences in the metabolite profiles, helping to select the most appropriate animal model for further non-clinical studies.

For instance, the activity of specific CYP450 enzymes or Phase II enzymes can differ substantially, leading to the formation of unique metabolites or different proportions of common metabolites in one species compared to another.

Role of Specific Enzyme Systems in Biotransformation (e.g., N-demethylase)

Identifying the specific enzymes responsible for a compound's metabolism is a critical step. For phenylurea compounds, N-demethylation is a common metabolic pathway. nih.gov This reaction is often catalyzed by CYP450 enzymes.

To identify the specific enzymes involved, several experimental approaches can be used:

Recombinant Human Enzymes : The compound can be incubated with a panel of individual, expressed human CYP450 enzymes to see which ones metabolize it.

Chemical Inhibition : Known inhibitors of specific CYP450 enzymes can be used in microsomal incubations to see which inhibitor blocks the metabolism of the compound.

The microbial metabolism of some N,N-dimethyl-substituted phenylurea herbicides has been shown to be initiated by a specific bacterial N-demethylase, PdmAB, which is a Rieske non-heme iron oxygenase. nih.gov However, this is distinct from mammalian enzyme systems. In mammals, N-demethylation is primarily carried out by the CYP450 family of enzymes. researchgate.net Without experimental data, the specific enzymes involved in the biotransformation of this compound remain unknown.

Advanced Analytical Methodologies for Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenylurea compounds, a class to which 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea belongs. Due to the thermal instability of many phenylureas, which makes them unsuitable for gas chromatography, HPLC is the standard method for their separation and quantification. newpaltz.k12.ny.us The methodology typically employs a C18 reversed-phase column, which separates compounds based on their hydrophobicity. nih.gov

For the analysis of phenylurea herbicides in water samples, a common approach involves initial solid-phase extraction (SPE) to concentrate the analytes, followed by separation on a C18 column using an acetonitrile-water gradient as the mobile phase. nih.gov Detection is often achieved with a diode-array detector (DAD), which can monitor absorbance at specific wavelengths, such as 245 nm. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of HPLC, utilizes columns with smaller particle sizes (typically under 3 µm) to achieve faster and more efficient separations. sielc.com This technology offers higher resolution and sensitivity, making it suitable for complex mixtures and trace-level analysis. For mass spectrometry-compatible applications, volatile mobile phase additives like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com

Table 1: Typical HPLC/UHPLC Parameters for Phenylurea Analysis

ParameterHPLCUHPLC
Column Type C18 Reversed-PhaseSub-3 µm C18 Reversed-Phase
Mobile Phase Acetonitrile/Water GradientAcetonitrile/Water Gradient
Detector Diode-Array Detector (DAD)Mass Spectrometer (MS)
Application Quantification in environmental samplesFast separation, impurity profiling, pharmacokinetics

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural analysis and sensitive detection of this compound and its related metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for analyzing complex biological samples to identify and quantify metabolites. nih.gov LC-MS reduces sample complexity by separating components chromatographically before they enter the mass spectrometer for detection. nih.gov Electrospray ionization (ESI) is a common interface that gently ionizes molecules, making it ideal for analyzing a wide range of metabolites. nih.gov

In the context of phenylurea analysis, LC-MS has been used to determine herbicide concentrations in water at nanogram-per-liter levels. nih.gov The technique can detect characteristic ions, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which are crucial for confirming the presence of the target compound. nih.gov Identifying metabolites is a significant challenge in metabolomics, and confident identification requires matching the mass, retention time, and fragmentation spectrum of a suspected metabolite with those of an authentic standard. nih.govnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a compound. Techniques like HR-ESI-MS can distinguish between molecules with very similar nominal masses, thereby increasing confidence in compound identification. kobv.de This capability is critical for confirming the identity of this compound and for elucidating the structures of its unknown metabolites by providing their precise molecular formulas. kobv.de

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is used to obtain structural information about a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. chemrxiv.orgchemrxiv.org The fragmentation pattern is a unique fingerprint of the molecule's structure.

For phenylurea compounds, MS/MS analysis reveals common fragmentation pathways. For example, N',N'-dialkyl ureas often lose the R₂NH group, providing clues to their substitution pattern. nih.gov This technique is vital for confirming the structure of this compound by correlating its observed fragmentation pattern with its known chemical structure. It is also instrumental in identifying metabolites by analyzing how their fragmentation patterns differ from the parent compound. nih.gov

Table 2: Mass Spectrometry Applications in Compound Analysis

TechniquePrimary ApplicationInformation Gained
LC-MS Metabolite identification and quantificationRetention time, molecular weight of parent and metabolites
HR-ESI-MS Accurate mass determinationPrecise molecular formula, elemental composition
MS/MS Structural confirmation and elucidationMolecular fingerprint, structural fragments

Flow Cytometry for Cellular Assays

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells within a population. It is widely used to study the cellular effects of compounds like this compound, particularly in the context of apoptosis (programmed cell death). bio-rad-antibodies.comcreative-diagnostics.com

Several key apoptotic events can be measured using flow cytometry:

Phosphatidylserine (PS) Exposure: In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein that binds to PS, can be fluorescently labeled to detect these early apoptotic cells. nih.govbiocompare.com

Mitochondrial Membrane Potential (MMP): The loss of MMP is a critical step in the intrinsic apoptotic pathway. Potentiometric dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) accumulate in healthy mitochondria, and a decrease in fluorescence indicates a collapse of the MMP and commitment to apoptosis. bio-rad-antibodies.combiocompare.com

Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. Fluorochrome-labeled inhibitors of caspases (FLICA) can be used to detect active caspases within living cells, marking an early stage of apoptosis. biocompare.comnih.gov

By using multiple fluorescent probes simultaneously, flow cytometry allows for a multi-parametric analysis, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells in a single assay. creative-diagnostics.comnih.gov

Table 3: Flow Cytometry Assays for Apoptosis Detection

AssayApoptotic MarkerStage of Apoptosis
Annexin V Staining Phosphatidylserine (PS) exposureEarly to Mid
Potentiometric Dyes (e.g., TMRE) Collapse of mitochondrial membrane potentialEarly (committed stage)
FLICA Assay Active caspasesEarly
Propidium Iodide (PI) Staining Loss of membrane integrityLate / Necrosis

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis of Compounds in Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, but it also serves as a powerful quantitative tool (qNMR). rssl.com The area of an NMR peak is directly proportional to the number of nuclei contributing to the signal, allowing for accurate concentration measurements without the need for identical reference standards for each analyte. bwise.kr

Quantitative ¹H NMR can be used to determine the purity of a substance, such as a synthesized batch of this compound, by comparing the integral of an analyte peak to that of a certified internal standard of known concentration. rssl.com This method is highly accurate and is considered a primary ratio method for purity assessment. bwise.kr Furthermore, qNMR can be used to quantify compounds directly in complex mixtures, such as biofluids, which is valuable for metabolic studies. rsc.orgnih.gov

Applications in Chemical and Biological Research Beyond Human Medicine

Use as Chemical Probes for Receptor and Enzyme Studies

While direct studies employing 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea as a chemical probe are not readily found, the broader class of trifluoromethyl-substituted phenyl ureas has been instrumental in the study of various biological targets. These molecules are frequently synthesized and evaluated for their ability to interact with and modulate the activity of enzymes and receptors.

For instance, various phenyl urea (B33335) derivatives have been investigated as inhibitors of enzymes such as Kinase Insert Domain-containing Receptor (KDR), a key target in angiogenesis research. researchgate.net The urea linkage and the substituted phenyl ring are crucial for binding to the active sites of these proteins. The trifluoromethyl group, with its strong electron-withdrawing properties, can significantly influence the binding affinity and specificity of the molecule.

Similarly, other substituted urea compounds have been explored as inhibitors for enzymes like tyrosinase, which is involved in melanin (B1238610) biosynthesis. researchgate.net The general structure of N-phenyl, N'-substituted ureas allows for systematic modifications to probe the structure-activity relationships of enzyme inhibitors.

In the context of receptor studies, molecules with the trifluoromethylphenyl urea scaffold have been designed as potential modulators of various signaling pathways. While specific data for this compound is scarce, the principles of its design make it a candidate for screening as a ligand for novel biological targets.

Table 1: Examples of Enzyme Inhibition by Structurally Related Phenyl Urea Derivatives

Compound ClassTarget EnzymeObserved Effect
o-amino-arylurea derivativesKinase Insert Domain-containing Receptor (KDR)Kinase Inhibition researchgate.net
Fluoro Substituted Urea-Linked 1H-1,2,3-Triazole DerivativesTyrosinaseEnzyme Inhibition researchgate.net
Phenyl Urea DerivativesIndoleamine 2,3-dioxygenase 1 (IDO1)Enzyme Inhibition nih.gov
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]ureaMatrix Metalloproteinase 2 (MMP-2) and 9 (MMP-9)Potential Anticancer Activity nih.gov

Catalytic Applications in Organic Synthesis

The field of organocatalysis has seen a surge in the use of urea and thiourea (B124793) derivatives as highly effective catalysts. rsc.orgresearchgate.net These compounds function as hydrogen-bond donors, activating electrophiles and stabilizing transition states in a variety of organic reactions. The presence of electron-withdrawing groups, such as the trifluoromethyl group on the phenyl ring, enhances the acidity of the N-H protons of the urea moiety, thereby increasing its catalytic activity.

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a related compound, is a well-established organocatalyst known for its ability to promote a wide range of chemical transformations. rsc.orgresearchgate.net While there is no specific literature detailing the catalytic use of this compound, its structure suggests it could function as a single hydrogen-bond donor catalyst.

The potential catalytic applications could include reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions, where the activation of a carbonyl group or other electrophilic species is required. The methyl group on one of the urea nitrogens in this compound would likely influence the stereochemical outcome of such reactions if a chiral center were present elsewhere in the molecule or if it were used in conjunction with a chiral co-catalyst.

Agrochemical Research and Development (e.g., Herbicides)

The class of phenylurea herbicides is a significant group of agrochemicals used for weed control. nih.gov These compounds typically act by inhibiting photosynthesis in target plants. The trifluoromethyl group is a common substituent in modern agrochemicals, often enhancing their biological efficacy and metabolic stability.

A closely related and commercially successful herbicide is Fluometuron, which is 1,1-Dimethyl-3-[3-(trifluoromethyl)phenyl]urea. chemimpex.comnih.gov This compound is a selective herbicide used in cotton and sugarcane cultivation. The structural similarity between Fluometuron and this compound strongly suggests that the latter has been synthesized and likely evaluated for its herbicidal properties.

Patents in the field of agrochemicals frequently describe the synthesis and application of a wide range of phenylurea derivatives with various substitution patterns, including trifluoromethyl groups, for herbicidal compositions. google.comgoogleapis.comregulations.gov The specific substitution pattern on the phenyl ring and the nature of the substituents on the urea nitrogens are critical in determining the spectrum of weeds controlled and the selectivity for particular crops.

Table 2: Examples of Phenylurea Herbicides and Related Compounds

Compound NameChemical StructurePrimary Use
Fluometuron1,1-Dimethyl-3-[3-(trifluoromethyl)phenyl]ureaSelective herbicide for cotton and sugarcane chemimpex.comnih.gov
Diuron3-(3,4-dichlorophenyl)-1,1-dimethylureaBroad-spectrum herbicide
Chlortoluron3-(3-Chloro-4-methylphenyl)-1,1-dimethylureaHerbicide for cereals
Isoproturon3-(4-isopropylphenyl)-1,1-dimethylureaHerbicide for cereals

Contributions to Materials Science and Dye Chemistry

Urea and its derivatives have found applications in materials science, particularly in the synthesis of polymers. For instance, urea can be used as a monomer in the production of non-isocyanate polyureas, offering a safer alternative to traditional polyurethane synthesis. rsc.org The incorporation of specific phenylurea derivatives can be used to tailor the properties of the resulting polymers, such as their thermal stability and mechanical strength.

In the field of dye chemistry, phenyl urea derivatives have been incorporated into the structure of reactive dyes to enhance their properties. researchgate.net The urea linkage can improve the solubility of the dye and its fastness properties on fabrics like cotton. researchgate.net The presence of a phenyl urea moiety can contribute to better fixation of the dye to the fiber. While there is no direct evidence of this compound being used in this capacity, its chemical structure is amenable to incorporation into larger dye molecules.

Role as Fertilizers or Controlled-Release Agents

Urea is the most widely used nitrogen fertilizer globally. To improve its efficiency and reduce nitrogen loss to the environment, various controlled-release fertilizer technologies have been developed. premieragsource.commsu.edu These often involve coating urea granules with polymers or reacting urea with aldehydes to form less soluble compounds like urea-formaldehyde. msu.eduresearchgate.net

However, it is highly improbable that a specialized and synthetically complex molecule like this compound would be used as a fertilizer or a controlled-release agent for nitrogen. The primary reasons for this are the high cost of synthesis compared to simple urea and the introduction of a fluorinated aromatic group, which would be an unnecessary and potentially environmentally persistent component for a fertilizer. The focus in controlled-release fertilizer research is on low-cost, biodegradable, and environmentally benign materials. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Next-Generation Urea (B33335) Analogues with Enhanced Specificity

The core structure of 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea serves as a foundational template for the synthesis of new analogues. A primary objective for future research is the rational design of next-generation compounds with improved specificity towards their biological targets. Structural modifications of the parent compound are crucial for enhancing potency and selectivity. nih.gov For instance, the trifluoromethylphenyl group and the urea moiety are often essential for the biological activity of this class of compounds. nih.gov

Systematic modifications to different parts of the molecule can be explored. This includes altering the substitution pattern on the phenyl ring, replacing the methyl group with other alkyl or functional groups, and introducing different aromatic or heterocyclic rings. nih.gov Previous studies on similar phenyl-urea derivatives have shown that introducing moieties capable of forming additional hydrogen bonds can significantly increase anticancer activity. mdpi.comresearchgate.net For example, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives has identified compounds with potent antiproliferative effects. mdpi.com Similarly, another study focused on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives demonstrated that specific substitutions led to compounds with significant efficacy against various cancer cell lines. mdpi.comresearchgate.net These approaches, involving the strategic addition and modification of functional groups, can guide the development of more specific and effective analogues of this compound.

Future synthetic efforts could focus on creating a library of analogues where each modification is designed to probe specific interactions with the target protein. The goal is to develop compounds that not only have high affinity for the intended target but also minimal off-target effects, thereby increasing the therapeutic window.

Exploration of Novel Biological Targets and Disease Indications

While the initial therapeutic applications of a compound may be in one area, its chemical structure may hold the key to activity against other biological targets and, consequently, other diseases. A significant future direction for this compound is the exploration of novel biological targets. Phenyl-urea derivatives have been shown to interact with a diverse range of proteins. For example, novel phenyl-urea derivatives have been designed as dual-target ligands that can activate both glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), suggesting potential applications in metabolic diseases like type 2 diabetes. researchgate.net

Other research has demonstrated the potential of urea derivatives as anticancer agents by targeting various mechanisms. nih.govresearchgate.net For instance, a novel pyrazine (B50134) derivative containing a urea moiety, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, was designed and synthesized to investigate its anticancer potential, showing effective cytotoxic ability in several cancer cell lines. nih.govresearchgate.net This compound was also found to inhibit blood vessel formation, suggesting a role in targeting tumor angiogenesis. nih.gov Furthermore, urea derivatives have been investigated as inhibitors of enzymes like sphingosine (B13886) kinase 1 (SphK1), a target for cancer and inflammatory diseases. mdpi.com

Given the versatility of the urea scaffold, future research should involve screening this compound and its newly synthesized analogues against a broad panel of biological targets. This could uncover unexpected activities and open up new avenues for therapeutic development in areas beyond the compound's initial scope.

Derivative ClassPotential Biological TargetPotential Disease Indication
Phenyl-urea derivativesGlucokinase (GK), PPARγType 2 Diabetes
Pyrazine-urea hybridsMatrix Metalloproteinases (MMP-2, MMP-9)Cancer
Substituted ureasSphingosine Kinase 1 (SphK1)Cancer, Inflammatory Diseases
Aryl-urea derivativesVarious KinasesCancer

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. ewadirect.comresearchgate.net These computational tools can significantly accelerate the design and optimization of new chemical entities. For the development of analogues of this compound, AI and ML can be employed at various stages. Machine learning models can be trained on existing data from similar urea-containing compounds to predict the biological activity, selectivity, and pharmacokinetic properties of novel, virtual analogues. ewadirect.comuic.edumdpi.com

These technologies can help in identifying which structural modifications are most likely to lead to improved therapeutic profiles. researchgate.net For example, AI algorithms can analyze complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. mdpi.com This data-driven approach can prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net Deep learning and reinforcement learning are powerful AI techniques that are being applied to streamline and optimize the design process. ewadirect.com

Furthermore, generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of novel urea analogues with unprecedented efficacy and specificity. researchgate.net The use of AI in predicting how a molecule will interact with its biological target can also guide the design of compounds with enhanced binding affinity and a lower likelihood of off-target effects. researchgate.net

Advancements in High-Throughput Screening and Lead Optimization Strategies

To efficiently explore the therapeutic potential of new analogues of this compound, advancements in screening and optimization are essential. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against specific biological targets. chemrxiv.org Mega-high-throughput screening platforms can now assess millions of compounds in a very short time, dramatically accelerating the discovery of initial hits. chemrxiv.org

Once initial hits are identified, the process of lead optimization begins, where the chemical structure is systematically modified to improve its drug-like properties. acs.org This involves a multi-parameter optimization process to enhance potency, selectivity, solubility, metabolic stability, and other key characteristics. acs.org For example, in the optimization of a 1,2,4-triazole (B32235) based inhibitor, systematic modifications of different parts of the molecule led to a new series of compounds with significantly improved properties. acs.org

The development of pan-RAF inhibitors has also demonstrated the importance of fine-tuning the chemical structure to achieve the desired biological activity while minimizing unwanted effects. acs.org These advanced strategies in HTS and lead optimization will be crucial for efficiently translating the chemical potential of this compound analogues into viable clinical candidates.

StrategyApplication in Drug DiscoveryRelevance to this compound
High-Throughput Screening (HTS) Rapidly screen large libraries of compounds for activity against a biological target.Efficiently test new analogues for desired biological effects.
Lead Optimization Systematically modify a promising compound to improve its drug-like properties (potency, selectivity, etc.).Refine the structure of active analogues to create potential drug candidates.
Structure-Activity Relationship (SAR) Understand how chemical structure relates to biological activity to guide optimization.Guide the design of new analogues with improved properties.

Q & A

Basic: What are the established synthetic routes for 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via urea-forming reactions, such as the condensation of 2-(trifluoromethyl)phenyl isocyanate with methylamine. Optimized protocols involve using triphosgene as a carbonylating agent under inert conditions, followed by coupling with substituted anilines (e.g., 70–85% yields achieved for analogous urea derivatives) . Solvent choice (e.g., THF or DCM) and base (e.g., trimethylamine) significantly impact yields. For example, in related syntheses, adjusting stoichiometry (1:1.2 ratio of isocyanate to amine) and reaction time (12–24 hours at 0–25°C) improves purity .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : To verify substituent positions and urea linkage. For example, the urea NH protons typically appear as broad singlets near δ 8.5–9.5 ppm, while trifluoromethyl groups show distinct splitting patterns .
  • HRMS : To confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error. Evidence shows HRMS data for similar ureas aligns with theoretical values (e.g., C10H10F3N3O requires 245.0776; observed 245.0779) .
  • FTIR : Urea carbonyl stretches appear near 1640–1680 cm⁻¹, and trifluoromethyl C-F vibrations at 1100–1200 cm⁻¹ .

Advanced: How does the trifluoromethyl group affect electronic properties and reactivity in this compound?

Methodological Answer:
The electron-withdrawing trifluoromethyl group enhances electrophilic character at the urea carbonyl, increasing hydrogen-bonding capacity. Computational studies (e.g., density-functional theory, DFT) reveal reduced electron density at the urea oxygen, promoting interactions with biological targets like kinases or receptors . Substituent positioning (ortho vs. para) further modulates steric effects; ortho-substitution, as in this compound, may restrict rotational freedom, influencing binding affinity .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges) or purity issues. For instance, fluometuron analogs show divergent herbicidal efficacy due to differences in soil pH or microbial degradation . To resolve conflicts:

  • Standardize bioassays (e.g., fixed IC50 protocols).
  • Validate purity via HPLC (≥95%) and control for metabolites.
  • Cross-reference with computational docking studies to confirm target interactions .

Advanced: What computational strategies are effective for studying target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Assess binding stability with proteins (e.g., kinase domains) using tools like GROMACS.
  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict reactive sites .
  • cclib Integration : Parse output files from multiple quantum chemistry packages (Gaussian, ORCA) to analyze orbital energies and charge distribution .
    Example: MD simulations of similar ureas revealed stable hydrogen bonds with ATP-binding pockets over 100 ns trajectories .

Basic: What experimental parameters should be prioritized for stability studies?

Methodological Answer:

  • Temperature and Solvent : Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis.
  • pH Stability : Test degradation kinetics in buffers (pH 3–10); urea bonds are prone to cleavage under strongly acidic/basic conditions .
  • Light Sensitivity : Use amber vials if photodegradation is observed (UV-VIS monitoring at 254 nm) .

Advanced: How can discrepancies in spectroscopic data across studies be addressed?

Methodological Answer:

  • Internal Standards : Use tetramethylsilane (TMS) for NMR calibration to minimize chemical shift variability .
  • Cross-Validation : Compare HRMS and elemental analysis data to confirm molecular formulas.
  • Crystallography : Resolve ambiguity in substituent positioning via X-ray diffraction (e.g., analogous ureas show planar urea moieties) .

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